![molecular formula C12H14O5 B14510739 Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate CAS No. 62957-34-0](/img/structure/B14510739.png)
Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with a ketone and two ester groups. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with cyclopentadiene in the presence of a strong base, such as sodium hydride, followed by oxidation to introduce the ketone functionality. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield diethyl 3-oxobicyclo[3.1.0]hexane-6,6-dicarboxylate, while reduction can produce diethyl 3-hydroxybicyclo[3.1.0]hexane-6,6-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups can participate in various chemical interactions, such as hydrogen bonding and nucleophilic attack, which can influence the compound’s reactivity and biological activity. The bicyclic structure also imparts rigidity, which can affect the compound’s binding affinity to target molecules.
Comparación Con Compuestos Similares
Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexane-2,4-dione: This compound lacks the ester groups and has different reactivity and applications.
Bicyclo[3.1.0]hexane-6-carboxylic acid: This compound has a carboxylic acid group instead of the ester groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups and bicyclic structure, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
62957-34-0 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-3-16-10(14)12(11(15)17-4-2)8-5-7(13)6-9(8)12/h5,9H,3-4,6H2,1-2H3 |
Clave InChI |
VBOFBBMBLKTNAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C2C1=CC(=O)C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


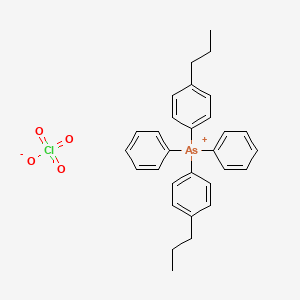
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
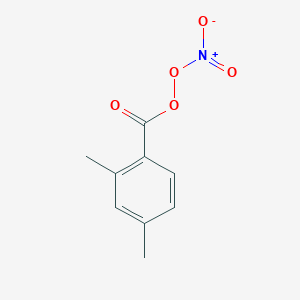
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

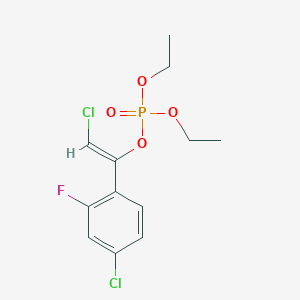
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

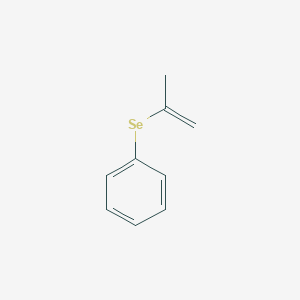
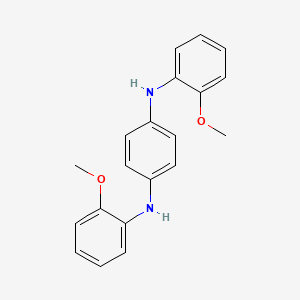
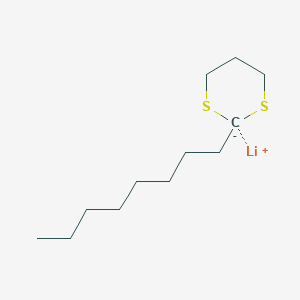
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
